![molecular formula C20H34N2O2 B12600996 N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine CAS No. 627524-72-5](/img/structure/B12600996.png)
N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is a complex organic compound with a unique structure that includes a cyclooctyl group and a 2,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclooctyl and 2,5-dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and alkylation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylethane: A simpler compound with two phenyl groups attached to an ethane backbone.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains two 4-dimethoxyphenyl groups, similar to the 2,5-dimethoxyphenyl group in the target compound.
1,2-Bis(2,3-dimethylphenyl)ethane: Features two 2,3-dimethylphenyl groups, providing a basis for comparison in terms of steric and electronic effects.
Uniqueness
N’-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine is unique due to its combination of a cyclooctyl group and a 2,5-dimethoxyphenyl group. This structural arrangement imparts specific properties and reactivity that distinguish it from other similar compounds. The presence of the cyclooctyl group, in particular, may influence the compound’s conformational flexibility and interactions with other molecules.
Eigenschaften
CAS-Nummer |
627524-72-5 |
|---|---|
Molekularformel |
C20H34N2O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H34N2O2/c1-23-19-10-11-20(24-2)17(16-19)12-13-21-14-15-22-18-8-6-4-3-5-7-9-18/h10-11,16,18,21-22H,3-9,12-15H2,1-2H3 |
InChI-Schlüssel |
YYPJREDMQLJKJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CCNCCNC2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
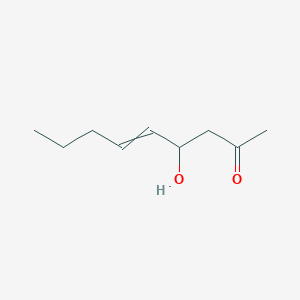
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
-lambda~5~-phosphane](/img/structure/B12600929.png)
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
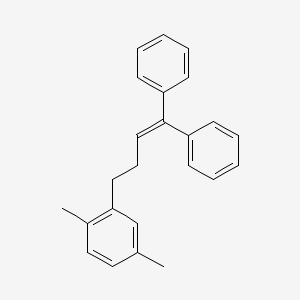
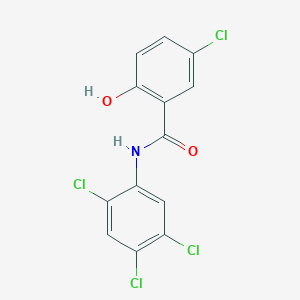

![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
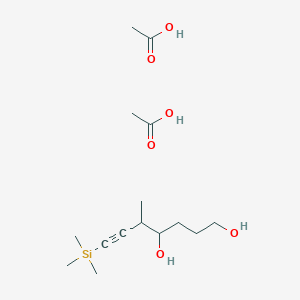
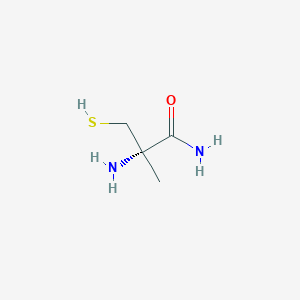
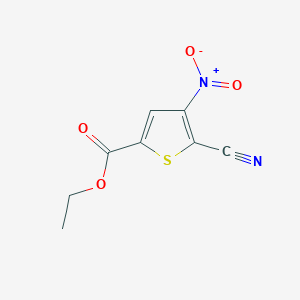

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
